molecular formula C12H21ClN6 B5702190 N'-(4,6-dimethylpyrimidin-2-yl)-4-methylpiperazine-1-carboximidamide;hydrochloride

N'-(4,6-dimethylpyrimidin-2-yl)-4-methylpiperazine-1-carboximidamide;hydrochloride

Cat. No.: B5702190
M. Wt: 284.79 g/mol
InChI Key: QBVZOKPKZAEMOW-UHFFFAOYSA-N
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Description

N’-(4,6-dimethylpyrimidin-2-yl)-4-methylpiperazine-1-carboximidamide;hydrochloride is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a piperazine ring with a carboximidamide group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4,6-dimethylpyrimidin-2-yl)-4-methylpiperazine-1-carboximidamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors are employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N’-(4,6-dimethylpyrimidin-2-yl)-4-methylpiperazine-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

Mechanism of Action

The mechanism of action of N’-(4,6-dimethylpyrimidin-2-yl)-4-methylpiperazine-1-carboximidamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity and leading to various biological effects.

    Pathways Involved: It affects signaling pathways related to cell growth, apoptosis, and immune response, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    N-(4,6-dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide: Known for its corrosion inhibition properties.

    3-{(E)-[(4,6-dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-ol: Exhibits antimicrobial and antioxidant activities.

Uniqueness

N’-(4,6-dimethylpyrimidin-2-yl)-4-methylpiperazine-1-carboximidamide stands out due to its unique combination of a pyrimidine and piperazine ring, along with the carboximidamide group. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N'-(4,6-dimethylpyrimidin-2-yl)-4-methylpiperazine-1-carboximidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N6.ClH/c1-9-8-10(2)15-12(14-9)16-11(13)18-6-4-17(3)5-7-18;/h8H,4-7H2,1-3H3,(H2,13,14,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVZOKPKZAEMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)N2CCN(CC2)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(/N)\N2CCN(CC2)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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